molecular formula C16H18ClN3O2S B3634910 N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B3634910
M. Wt: 351.9 g/mol
InChI Key: CLXNHHVNKYPFTL-UHFFFAOYSA-N
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Description

N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of 2-chlorophenoxyacetic acid with thiosemicarbazide to form the intermediate 2-chlorophenoxyacetylthiosemicarbazide. This intermediate is then cyclized using cyclohexanecarboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the type of reaction and the reagents used .

Scientific Research Applications

N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting essential biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific combination of a thiadiazole ring and a cyclohexane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c17-12-8-4-5-9-13(12)22-10-14-19-20-16(23-14)18-15(21)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXNHHVNKYPFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Reactant of Route 6
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N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

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